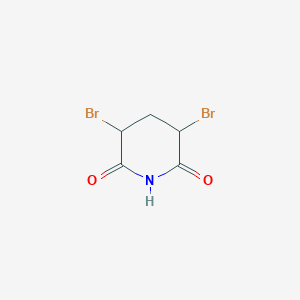

3,5-Dibromopiperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A paper titled “Simple and Efficient Synthesis of Piperidine-2,6-Diones” discusses the synthesis of piperidine-2,6-diones . The method involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

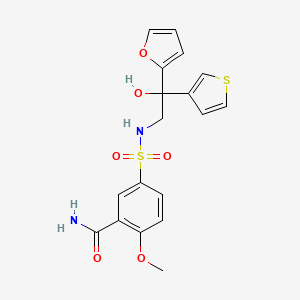

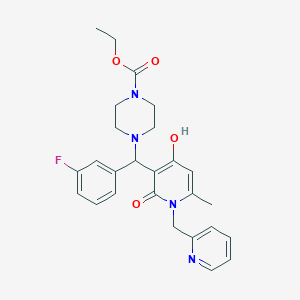

The molecular structure of 3,5-Dibromopiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 2 and 6 positions. Additionally, there are two bromine atoms attached at the 3 and 5 positions.Chemical Reactions Analysis

A paper titled “Design, synthesis, and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives” discusses the reactions involving piperidine-2,6-diones . The paper describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

3-Ylidenepiperazine-2,5-diones, which share a structural resemblance to 3,5-Dibromopiperidine-2,6-dione, are utilized as versatile organic substrates. These compounds, due to their reactivity, serve as precursors for synthesizing natural products, analogues, and α-amino or α-keto acid derivatives through various addition reactions. This flexibility in chemical reactions highlights their importance in the synthesis of complex organic molecules (Liebscher & Jin, 1999).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, analogues of aminoglutethimide, such as those incorporating the piperidine-2,6-dione structure, have been explored for their selective inhibition of aromatase. This enzyme is crucial for estrogen synthesis, making these compounds potential treatments for estrogen-dependent diseases like breast cancer (Foster et al., 1985). Furthermore, derivatives of 3,5-diarylpiperidin-2,6-dione have been synthesized and evaluated for their anticonvulsant activities, showcasing the compound's utility in developing new therapeutic agents (Babu, Pitchumani, & Ramesh, 2012).

Polymer Science

In polymer science, the organo-catalyzed ring-opening polymerization of derivatives related to this compound demonstrates their potential as monomers for creating biodegradable polymers. Such polymers have applications in medical devices and environmentally friendly materials, illustrating the compound's versatility beyond simple chemical synthesis (Thillaye du Boullay et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 3,5-Dibromopiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .

Biochemical Pathways

The action of this compound affects the globin synthesis pathway. By reducing the expression of the WIZ protein, it induces the expression of HbF, which is known to ameliorate symptoms in patients with sickle cell disease and β-thalassemia .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes are beneficial for the treatment of sickle cell disease and β-thalassemia .

Propiedades

IUPAC Name |

3,5-dibromopiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVAYDUBHTRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)